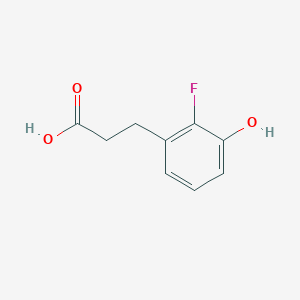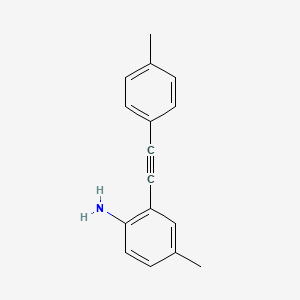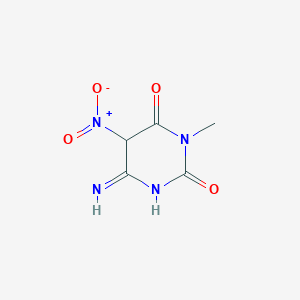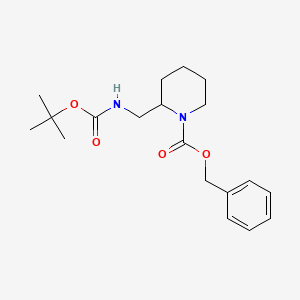
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of bases such as sodium hydroxide or triethylamine, and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of flow microreactors can enhance the reaction rates and yields, making the production process more scalable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, benzyl bromide for benzylation, and various bases and solvents depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially in the field of neuropharmacology.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The piperidine ring provides structural stability and can interact with biological targets such as receptors and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- **Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)methyl)piperidine-1-carboxylate
- **tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate is unique due to its specific structural features, including the position of the benzyl group and the Boc-protected amino group. These features confer distinct reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C19H28N2O4 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
benzyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-13-16-11-7-8-12-21(16)18(23)24-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,20,22) |
Clave InChI |
BZVLVZMWBQKZKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCCCN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)-6-[4-[[4-(hydroxymethyl)-5-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12327291.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)
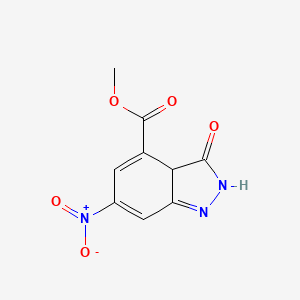

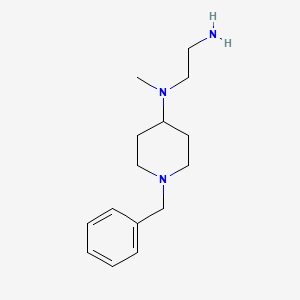
![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)
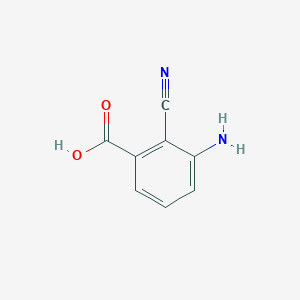
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)

![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)
